molecular formula C20H26N2O3S B346269 1-(2-METHOXYPHENYL)-4-(2,4,5-TRIMETHYLBENZENESULFONYL)PIPERAZINE

1-(2-METHOXYPHENYL)-4-(2,4,5-TRIMETHYLBENZENESULFONYL)PIPERAZINE

Cat. No.: B346269
M. Wt: 374.5g/mol
InChI Key: ZSHLJQFCQSSBSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-METHOXYPHENYL)-4-(2,4,5-TRIMETHYLBENZENESULFONYL)PIPERAZINE is a complex organic compound with a unique structure that includes a piperazine ring, a sulfonyl group, and a phenyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-METHOXYPHENYL)-4-(2,4,5-TRIMETHYLBENZENESULFONYL)PIPERAZINE typically involves multiple steps. One common method starts with the preparation of the 2,4,5-trimethylphenyl sulfonyl chloride, which is then reacted with piperazine to form the sulfonyl-piperazine intermediate. This intermediate is further reacted with methyl 2-bromophenyl ether under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-METHOXYPHENYL)-4-(2,4,5-TRIMETHYLBENZENESULFONYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group, yielding a simpler piperazine derivative.

    Substitution: The phenyl ether moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Piperazine derivatives without the sulfonyl group.

    Substitution: Various substituted phenyl ethers depending on the electrophile used.

Scientific Research Applications

1-(2-METHOXYPHENYL)-4-(2,4,5-TRIMETHYLBENZENESULFONYL)PIPERAZINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a pharmacological agent due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antiviral activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-METHOXYPHENYL)-4-(2,4,5-TRIMETHYLBENZENESULFONYL)PIPERAZINE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperazine ring can interact with various receptors in the body, leading to potential therapeutic effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylsulfonyl-phenyl)ethylamine: Similar structure but lacks the piperazine ring.

    Phenethylamine, 2,4,5-trimethoxy-α-methyl-: Similar aromatic structure but different functional groups.

    (2,4,5-Trimethylphenyl)methanol: Shares the trimethylphenyl group but has different functional groups.

Uniqueness

1-(2-METHOXYPHENYL)-4-(2,4,5-TRIMETHYLBENZENESULFONYL)PIPERAZINE is unique due to the combination of the sulfonyl group, piperazine ring, and phenyl ether moiety

Properties

Molecular Formula

C20H26N2O3S

Molecular Weight

374.5g/mol

IUPAC Name

1-(2-methoxyphenyl)-4-(2,4,5-trimethylphenyl)sulfonylpiperazine

InChI

InChI=1S/C20H26N2O3S/c1-15-13-17(3)20(14-16(15)2)26(23,24)22-11-9-21(10-12-22)18-7-5-6-8-19(18)25-4/h5-8,13-14H,9-12H2,1-4H3

InChI Key

ZSHLJQFCQSSBSP-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC)C

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC)C

Origin of Product

United States

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